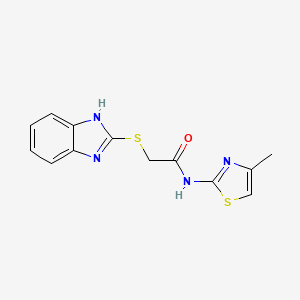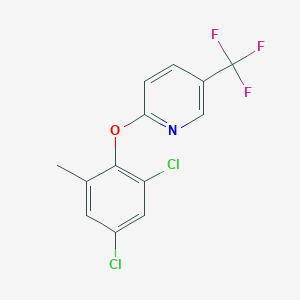![molecular formula C19H13ClN2O2 B5741925 N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5741925.png)
N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as OBI-3424, is a novel anticancer agent that has shown promising results in preclinical studies. It belongs to the class of prodrugs, which are inactive compounds that are converted into active drugs inside the body.
Wirkmechanismus
N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a bioreductive prodrug that is activated in hypoxic (low oxygen) conditions, which are commonly found in solid tumors. The prodrug is converted into a highly reactive alkylating agent that selectively targets cancer cells. The mechanism of action involves DNA crosslinking and inhibition of DNA replication, leading to cell death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to induce DNA damage and apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. In addition, it has been shown to stimulate the immune system, which may enhance its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is its selective targeting of cancer cells, which reduces the risk of toxicity to normal tissues. It also has a long half-life, which allows for less frequent dosing. However, its effectiveness may be limited by the hypoxic conditions required for activation, which may not be present in all tumors.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide. One area of interest is the development of biomarkers that can predict response to the drug. Another area is the optimization of dosing and scheduling to maximize its antitumor activity. Finally, there is potential for the development of combination therapies that can enhance its effectiveness.
Synthesemethoden
N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is synthesized by a multistep process that involves the condensation of 3-chloroaniline with 2-bromo-5-nitrobenzoic acid, followed by reduction of the nitro group and acetylation of the resulting amine. The final product is obtained by cyclization of the acetylated amine with 2-oxoindole.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and pancreatic cancer. It has shown potent antitumor activity in these models, both as a single agent and in combination with other anticancer drugs.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-13-6-3-7-14(10-13)21-17(23)11-22-16-9-2-5-12-4-1-8-15(18(12)16)19(22)24/h1-10H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRPCSBJXWXJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5741843.png)


![N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)
![4-methoxy-3-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5741854.png)
![1-[(4-methoxy-1-naphthyl)methyl]piperidine](/img/structure/B5741869.png)

![1-(4-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5741878.png)
![1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5741882.png)
![4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5741884.png)



![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B5741913.png)